molecular formula C12H10F3N3OS B2702222 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide CAS No. 869345-93-7

2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide

Cat. No. B2702222
CAS RN: 869345-93-7
M. Wt: 301.29
InChI Key: MNSNBOIEHZSLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound. It was first synthesized by glyoxal and ammonia. Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The empirical formula of the compound is C10H7F3N2. The molecular weight is 212.17. The SMILES string representation is FC(F)(F)c1ccccc1-n2ccnc2 .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties. They have been used in the synthesis of various drugs due to their diverse biological activities .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It is soluble in DMSO at a concentration of 30 mg/mL .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds similar to 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide have been explored for their role in inhibiting kidney-type glutaminase (GLS), a therapeutic approach in cancer treatment. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs have demonstrated potency as GLS inhibitors. These compounds show promise in attenuating the growth of human lymphoma cells, both in vitro and in animal models, by inhibiting an enzyme critical for the metabolic needs of rapidly proliferating cancer cells (Shukla et al., 2012).

Antiprotozoal Activity

Derivatives of the chemical structure have shown significant antiprotozoal activity. For example, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibit strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, suggesting their potential as more effective alternatives to traditional treatments like metronidazole (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis of compounds bearing the this compound moiety has led to the discovery of new antimicrobial and antifungal agents. These compounds have been evaluated for their ability to combat various bacterial and fungal pathogens, demonstrating significant inhibitory effects. For instance, novel thiazole, pyridone, and pyrazole derivatives incorporating a sulfonamide moiety have shown promising antibacterial and antifungal activities, opening avenues for new antimicrobial therapies (Darwish et al., 2014).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound , which could influence their absorption and distribution.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the solubility of imidazole derivatives in water and other polar solvents could affect their distribution in the body and their interaction with targets

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)8-2-1-3-9(6-8)18-5-4-17-11(18)20-7-10(16)19/h1-6H,7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSNBOIEHZSLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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